Oxirane, 2-[[2,6-dibromo-4-(1-methylethyl)phenoxy]methyl]-
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Overview
Description
Oxirane, 2-[[2,6-dibromo-4-(1-methylethyl)phenoxy]methyl]- is an organic compound with the molecular formula C19H16Br4O4. It is known for its unique structure, which includes a dibromo-substituted phenoxy group and an oxirane ring. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxirane, 2-[[2,6-dibromo-4-(1-methylethyl)phenoxy]methyl]- typically involves the reaction of 2,6-dibromo-4-(propan-2-yl)phenol with epichlorohydrin. The reaction is carried out in the presence of a base, such as sodium hydroxide, which facilitates the formation of the oxirane ring. The reaction conditions include maintaining a temperature range of 50-70°C and stirring the reaction mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxirane, 2-[[2,6-dibromo-4-(1-methylethyl)phenoxy]methyl]- undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The dibromo groups can be reduced to form the corresponding phenol derivatives.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of phenol derivatives.
Substitution: Formation of substituted oxirane derivatives.
Scientific Research Applications
Oxirane, 2-[[2,6-dibromo-4-(1-methylethyl)phenoxy]methyl]- is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Oxirane, 2-[[2,6-dibromo-4-(1-methylethyl)phenoxy]methyl]- involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in studies of enzyme inhibition and protein modification. The dibromo groups also contribute to its biological activity by enhancing its binding affinity to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
2,2’-[1-Methylethylidene]bis[2,6-dibromo-4-(oxiran-2-ylmethoxy)phenyl]: Similar structure with additional oxirane rings.
2,6-Dibromo-4-(propan-2-yl)phenol: Lacks the oxirane ring but shares the dibromo-phenoxy structure.
Tetrabromobisphenol A diglycidyl ether: Contains multiple bromine atoms and oxirane rings, used in similar applications.
Uniqueness
Oxirane, 2-[[2,6-dibromo-4-(1-methylethyl)phenoxy]methyl]- is unique due to its specific combination of a dibromo-phenoxy group and an oxirane ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
CAS No. |
101329-30-0 |
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Molecular Formula |
C12H14Br2O2 |
Molecular Weight |
350.05 |
IUPAC Name |
2-[(2,6-dibromo-4-propan-2-ylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C12H14Br2O2/c1-7(2)8-3-10(13)12(11(14)4-8)16-6-9-5-15-9/h3-4,7,9H,5-6H2,1-2H3 |
InChI Key |
HGBISNAFZQLYPD-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C(=C1)Br)OCC2CO2)Br |
Origin of Product |
United States |
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